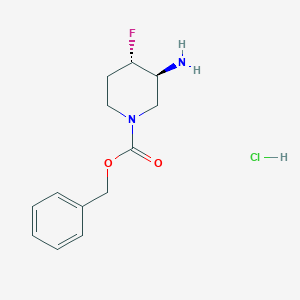
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The presence of both amino and fluorine groups in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which is a common scaffold in medicinal chemistry.
Fluorination: Introduction of the fluorine atom at the 4-position of the piperidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group is introduced at the 3-position through nucleophilic substitution reactions using reagents like sodium azide followed by reduction.
Carboxylation: The carboxylate group is introduced via esterification or amidation reactions.
Benzyl Protection: The benzyl group is added to protect the amino group during subsequent reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium thiolate (NaSR) or sodium alkoxide (NaOR) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, aldehydes, and acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in nucleophilic attacks, while the carboxylate group can form ionic interactions with target molecules. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- (3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate
- (3S,4R)-rel-3-Amino-1-Boc-4-fluoropiperidine
- (3,4)-cis-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is unique due to the presence of the benzyl group, which provides additional steric and electronic properties. This enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
特性
分子式 |
C13H18ClFN2O2 |
|---|---|
分子量 |
288.74 g/mol |
IUPAC名 |
benzyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12-;/m0./s1 |
InChIキー |
RZHUCBOTPKCYGH-FXMYHANSSA-N |
異性体SMILES |
C1CN(C[C@@H]([C@H]1F)N)C(=O)OCC2=CC=CC=C2.Cl |
正規SMILES |
C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


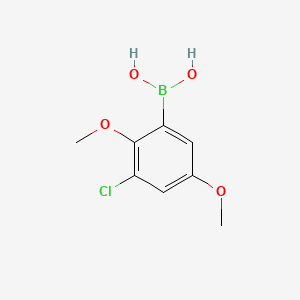
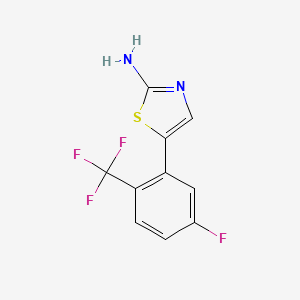
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
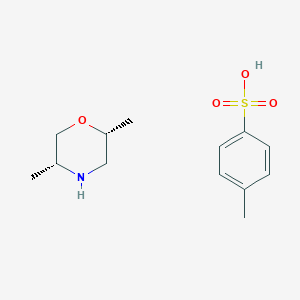
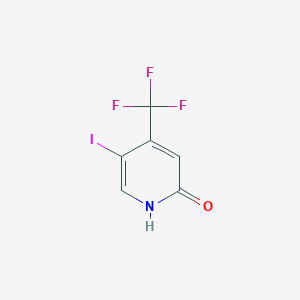
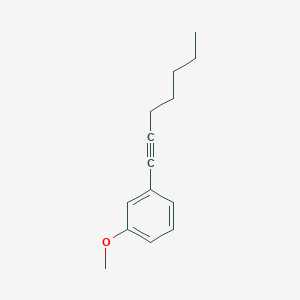
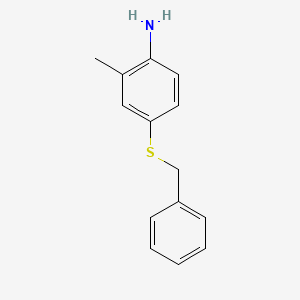
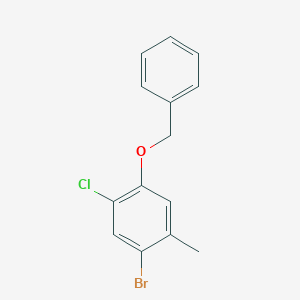
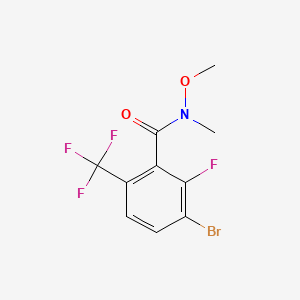

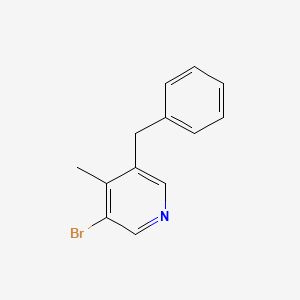

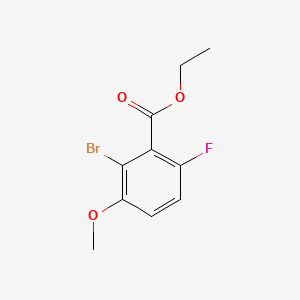
![(R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)](/img/structure/B14023514.png)
